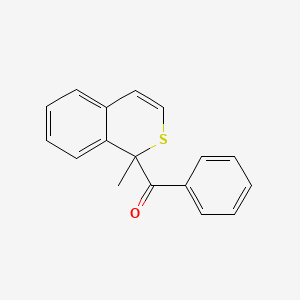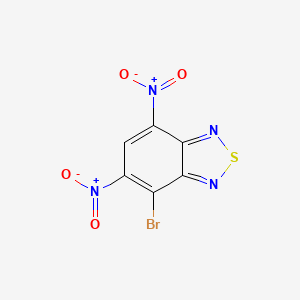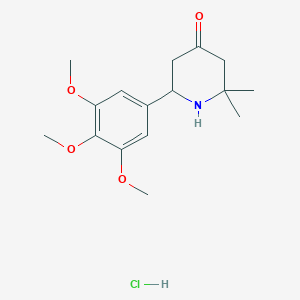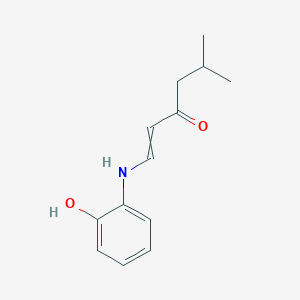
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Wirkmechanismus
The primary mechanism of action of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one involves its interaction with replication protein A (RPA). By binding to the N-terminal domain of RPA70, the compound inhibits critical protein interactions necessary for DNA replication and repair. This inhibition leads to increased DNA replication stress, particularly in cancer cells, which rely heavily on these processes for rapid growth and proliferation . The compound also affects the AMPK/mTOR pathway, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one can be compared to other small molecule inhibitors of replication protein A, such as:
TDRL-505: Another RPA inhibitor with similar mechanisms of action.
Fumaropimaric acid (NSC15520): A compound that targets the RPA70 subunit of RPA.
Uniqueness
What sets this compound apart is its high specificity and potency in inhibiting RPA interactions, making it a particularly effective tool in cancer research and therapy .
Eigenschaften
CAS-Nummer |
88235-14-7 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-(2-hydroxyanilino)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10(2)9-11(15)7-8-14-12-5-3-4-6-13(12)16/h3-8,10,14,16H,9H2,1-2H3 |
InChI-Schlüssel |
SMTBHNCRVVLMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C=CNC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
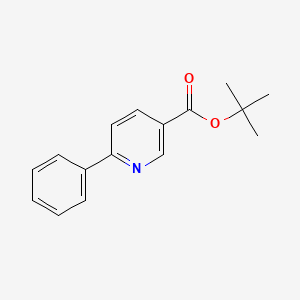
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
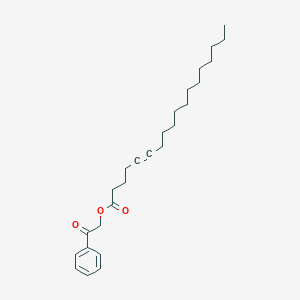
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
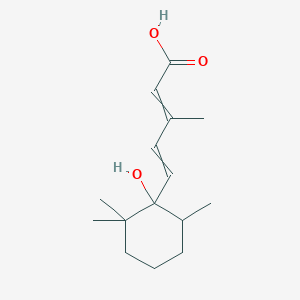
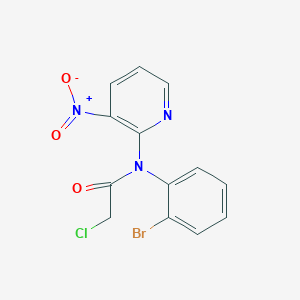
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
